2-Phenylbenzothiazole

Vue d'ensemble

Description

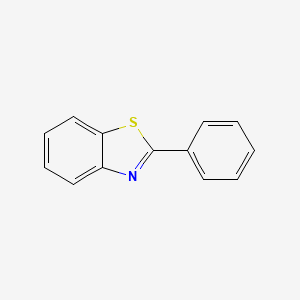

2-Phenylbenzothiazole is an organic compound that belongs to the benzothiazole family. It consists of a benzene ring fused to a thiazole ring with a phenyl group attached at the second position. This compound is known for its versatile applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One of the common methods for synthesizing this compound involves the condensation of 2-aminobenzenethiol with benzaldehyde.

Cyclization Reaction: Another method involves the cyclization of 2-aminothiophenol with a carbonyl compound, such as benzoyl chloride, in the presence of a base like sodium hydroxide.

Industrial Production Methods:

Continuous-Microflow Production: A novel method for the industrial production of this compound involves the use of immobilized enzyme catalysis and photocatalysis in a continuous-microflow system.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: It can be reduced to form corresponding amines and thiols.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines and thiols.

Substitution Products: Various substituted benzothiazoles.

Mécanisme D'action

Target of Action

2-Phenylbenzothiazole is a versatile scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry . It has been reported to have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Mode of Action

It’s known that changes in the functional group at the 2nd position induce significant changes in the biological activity of compounds . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.

Biochemical Pathways

It’s known that this compound and its derivatives have a wide range of pharmacological properties . This suggests that it may affect multiple biochemical pathways, leading to its various biological effects.

Pharmacokinetics

The synthesis of this compound has been achieved in a continuous-microflow manner, which could potentially enhance its bioavailability .

Result of Action

It’s known that this compound has numerous biological applications , suggesting that it may have various molecular and cellular effects.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound has been achieved in a continuous-microflow manner, which can enhance process efficiency . This suggests that the action environment can significantly influence the action of this compound.

Analyse Biochimique

Biochemical Properties

2-Phenylbenzothiazole plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, this compound exhibits inhibitory activity against tyrosine kinases, which are enzymes that play a key role in cell signaling and growth regulation . Additionally, this compound has been found to bind to estrogen receptors, demonstrating its potential as an antioestrogenic agent . These interactions highlight the compound’s ability to modulate important biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and HeLa, indicating its potential as an anti-cancer agent . The compound’s ability to inhibit tyrosine kinases and bind to estrogen receptors suggests that it can disrupt cell signaling and alter gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound inhibits tyrosine kinases by competing with ATP for binding to the enzyme’s active site . This inhibition disrupts the phosphorylation of target proteins, thereby affecting downstream signaling pathways. Additionally, the binding of this compound to estrogen receptors can lead to changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, this compound has been found to retain a high level of catalytic activity over extended periods, with minimal degradation observed after several hours of continuous use . This stability is crucial for its sustained biochemical activity and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and potential adverse effects . For example, in studies involving Trypanosoma cruzi infection, higher doses of this compound derivatives resulted in significant reductions in parasitemia, but also showed potential toxicity to neuronal cells . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic activation through pathways such as glucuronidation and acyl-glutathione thioester formation . These metabolic processes are essential for the compound’s biotransformation and elimination from the body. Additionally, this compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels, further impacting its biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . For instance, the use of immobilized enzyme catalysis and photocatalysis has been shown to enhance the transport and distribution of this compound in continuous-microflow systems . These interactions ensure that the compound reaches its target sites within cells and tissues, maximizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the nucleolus, where it can exert its effects . The presence of targeting signals and post-translational modifications may direct this compound to these compartments, influencing its biochemical interactions and activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Applications De Recherche Scientifique

2-Phenylbenzothiazole has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

2-Phenylbenzoxazole: Similar in structure but contains an oxygen atom instead of sulfur.

2-Phenylbenzimidazole: Contains a nitrogen atom in place of sulfur.

2-Phenylquinoline: Features a quinoline ring instead of a thiazole ring.

Uniqueness:

Activité Biologique

2-Phenylbenzothiazole (2-PBT) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 2-PBT, including its anticancer properties, mechanisms of action, and potential therapeutic applications. Data tables summarizing key findings from various studies are included, along with insights from case studies that highlight its efficacy.

Overview of this compound

2-PBT is a heterocyclic compound characterized by a benzothiazole core, which is known for its pharmacological significance. The structural framework of benzothiazoles allows for various substitutions that can enhance their biological activity. Research has indicated that derivatives of 2-PBT exhibit a range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis and Evaluation

A study conducted by Firoozpour et al. synthesized a series of this compound derivatives and evaluated their cytotoxicity against breast cancer cell lines (T47D) using the MTT assay. Among the derivatives tested, N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide demonstrated the highest cytotoxic activity with an IC50 value significantly lower than that of the reference drug etoposide .

Table 1: Cytotoxic Activity of 2-PBT Derivatives Against T47D Cell Line

| Compound Name | IC50 (µM) |

|---|---|

| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | 36.6 |

| Compound 2 (least active) | >100 |

The study concluded that modifications such as acetylation and the introduction of methoxy groups could enhance cytotoxicity, while bromine substitution reduced potency .

The mechanism by which 2-PBT exerts its anticancer effects involves inhibition of key signaling pathways. Research indicates that certain derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for cancer cell proliferation . Additionally, some compounds demonstrated estrogen receptor binding activity, suggesting potential applications in hormone-dependent cancers .

Case Studies

-

Case Study on Estrogen Receptor Binding

A series of amino-substituted 2-PBT derivatives were synthesized to evaluate their estrogen receptor binding affinity. The most active compound showed a binding affinity comparable to genistein, a well-known phytoestrogen . This suggests that 2-PBT could be explored as a therapeutic agent in estrogen-related cancers. -

Cytotoxicity in Various Cell Lines

Another study evaluated the cytotoxic effects of 2-PBT derivatives across different cancer cell lines, including ANN-1 and MCF-7. Results indicated selective toxicity towards transformed ANN-1 cells compared to normal fibroblasts (3T3), highlighting the potential for targeted cancer therapies .

Other Biological Activities

In addition to anticancer properties, 2-PBT has shown promise in other areas:

- Anti-inflammatory Activity : Certain derivatives have been reported to exhibit anti-inflammatory effects, contributing to their therapeutic potential in treating inflammatory diseases.

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against various pathogens, further expanding its applicability in pharmacology .

Propriétés

IUPAC Name |

2-phenyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHOUXSGHYZCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236946 | |

| Record name | 2-Phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey solid; [Acros Organics MSDS] | |

| Record name | 2-Phenylbenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000484 [mmHg] | |

| Record name | 2-Phenylbenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

883-93-2 | |

| Record name | 2-Phenylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO573G4BGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do structural modifications of 2-phenylbenzothiazole affect its antitumor activity?

A1: Studies have demonstrated that the position and nature of substituents on the this compound scaffold significantly influence its antitumor activity. For instance, introducing hydroxyl groups, particularly at the 4 and 6 positions of the benzothiazole ring, enhances cytotoxicity against various cancer cell lines, mimicking the structure and activity of the natural isoflavone genistein. [] Furthermore, incorporating fluorine atoms into the structure has been shown to improve antitumor efficacy both in vitro and in vivo. []

Q2: What is the influence of substituents on the fluorescence properties of this compound derivatives?

A2: Substituents can dramatically alter the fluorescence properties of this compound. Introducing electron-donating groups, like dimethylamino, at the 6-position can lead to solvatochromic fluorescence with high quantum yields. [] Conversely, incorporating electron-withdrawing groups, such as 2,2-dicyanoethenyl or (1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl, can shift the emission maximum to the near-infrared region. []

Q3: How does the presence of a triphenylamine (TPA) moiety impact the photophysical properties of this compound-based iridium complexes?

A3: Incorporating a TPA moiety onto the this compound ligand in iridium complexes can alter the excited-state absorption (ESA) bands, potentially influencing their reverse saturable absorption (RSA) properties. [] This modification can lead to new ESA bands compared to the parent complex, suggesting potential for tailoring optical properties for specific applications. []

Q4: How does the incorporation of trifluoromethyl groups affect the aggregation and emission properties of this compound-based iridium complexes in OLED devices?

A4: Attaching trifluoromethyl (CF3) groups to the this compound ligand in iridium complexes effectively hinders π-π stacking and self-polarization, minimizing aggregation-caused quenching. [] This results in consistent luminescence spectra across various media, including solution, untreated films, and doped films, making them suitable for solution-processed OLEDs. []

Q5: What is the mechanism underlying the antitumor activity of hydroxylated 2-phenylbenzothiazoles?

A6: While the exact mechanism remains to be fully elucidated, studies suggest that hydroxylated 2-phenylbenzothiazoles might exert their antitumor effects through multiple pathways. Some derivatives exhibit moderate inhibition of epidermal growth factor receptor tyrosine kinase (EGFRTK) activity, similar to genistein. [] Additionally, they might interact with the ATP-binding domain of other kinases, such as thymidine kinase, potentially impacting cell cycle progression and DNA synthesis. []

Q6: How can this compound be utilized in the detection of nitrates?

A7: this compound reacts with nitrates in concentrated sulfuric acid to generate 6-nitro-2-phenylbenzothiazole, which can be converted to fluorescent 6-amino-2-phenylbenzothiazole upon UV irradiation in an ammoniacal dioxane solution. [] This reaction forms the basis of a sensitive fluorometric method for quantifying nitrate levels in various matrices, including tap water. []

Q7: What makes rhenium this compound complexes promising candidates for imaging amyloid-β (Aβ) plaques?

A8: Rhenium this compound complexes have demonstrated promising properties for Aβ plaque imaging. They exhibit moderate lipophilicities, facilitating potential blood-brain barrier penetration. [] Additionally, these complexes bind to Aβ1–40 fibrils with good affinities, suggesting their potential as diagnostic tools for Alzheimer's disease. []

Q8: How have computational techniques been employed to understand the reactivity and protonation behavior of this compound derivatives?

A9: Density functional theory (DFT) calculations have been instrumental in elucidating the electronic structure, stability, and reactivity of this compound derivatives. Studies employing DFT/B3LYP with 6-31G(d,p) and 6-31+G(d,p) basis sets have identified the preferential protonation site, electrophilic centers, and nucleophilic centers of various derivatives. [] These insights provide a theoretical framework for understanding their interactions with biological targets and predicting their behavior in biological systems. []

Q9: What analytical techniques are commonly used to determine the yield of this compound in reaction mixtures?

A10: High-performance liquid chromatography (HPLC) is widely employed to analyze reaction mixtures and quantify the yield of this compound. Different HPLC conditions, including variations in mobile phase composition and detection wavelengths, can influence the accuracy and precision of the analysis. [] It is crucial to use appropriate standard curves and optimize chromatographic parameters to obtain reliable results. []

Q10: How can infrared (IR) spectroscopy contribute to understanding the corrosion inhibition mechanism of this compound derivatives on brass surfaces?

A11: IR spectroscopy, along with scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDAX), can provide insights into the formation and characteristics of inhibitor films on metal surfaces. In the context of brass corrosion inhibition, IR analysis can help identify specific functional groups present in the inhibitor film, confirming its adsorption onto the metal surface and offering clues about the inhibition mechanism. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.